N-[2-(azepan-1-yl)ethyl]acetamide
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Overview
Description
N-[2-(azepan-1-yl)ethyl]acetamide is an organic compound characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to an ethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)ethyl]acetamide typically involves the reaction of azepane with ethyl acetamide under specific conditions. One common method includes:
Starting Materials: Azepane and ethyl acetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the azepane and facilitate nucleophilic attack on the ethyl acetamide.
Temperature and Solvent: The reaction is often conducted at elevated temperatures (around 80-100°C) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides or secondary amines.
Scientific Research Applications
N-[2-(azepan-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a building block in the synthesis of bioactive molecules and probes for studying biological pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azepane ring can enhance the compound’s binding affinity and specificity for certain biological targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(piperidin-1-yl)ethyl]acetamide: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
N-[2-(morpholin-4-yl)ethyl]acetamide: Contains a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness
N-[2-(azepan-1-yl)ethyl]acetamide is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs. The seven-membered ring can influence the compound’s conformational flexibility, reactivity, and interaction with biological targets, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(13)11-6-9-12-7-4-2-3-5-8-12/h2-9H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCAIHGRAWDQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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